Technical Guide: Structure, Synthesis, and Applications of (R)-2-Amino-3-(methylthio)propan-1-ol HCl
Technical Guide: Structure, Synthesis, and Applications of (R)-2-Amino-3-(methylthio)propan-1-ol HCl
Executive Summary
In the landscape of modern drug development and asymmetric catalysis, chiral amino alcohols serve as privileged building blocks. (R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride (also known as D-S-methylcysteinol hydrochloride or L-S-methylcysteinol HCl, depending on the nomenclature framework) is a highly versatile, sulfur-containing chiral synthon [1]. This technical whitepaper dissects the stereochemical logic, chemoselective synthetic methodologies, and advanced catalytic applications of this compound, providing researchers with actionable, self-validating protocols for its utilization.
Physicochemical Profiling and Stereochemical Logic
Understanding the physical parameters and stereochemical assignment of this compound is critical for its downstream application in stereoselective synthesis.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the target compound [1].
| Property | Value |
| Chemical Name | (R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride |
| CAS Registry Number | 61786-63-8 |
| Molecular Formula | C₄H₁₂ClNOS |
| Molecular Weight | 157.66 g/mol |
| Stereochemistry | (R)-enantiomer (Derived from L-S-methylcysteine) |
| SMILES | OCN.Cl |
| Physical State | Solid (typically white to off-white crystalline powder) |
The Causality of Stereochemical Assignment
A common point of confusion in amino alcohol nomenclature is the transition between (R)/(S) and D/L designations. The synthesis of (R)-2-amino-3-(methylthio)propan-1-ol begins with L-S-methylcysteine [2].
According to Cahn-Ingold-Prelog (CIP) priority rules, the chiral center of L-S-methylcysteine is bonded to:
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-NH₂ (Nitrogen, atomic number 7)
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-CH₂SCH₃ (Carbon attached to Sulfur, atomic number 16)
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-COOH (Carbon attached to Oxygen, atomic number 8)
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-H (Hydrogen, atomic number 1)
Because sulfur outranks oxygen, the -CH₂SCH₃ group takes priority over the -COOH group. Consequently, L-S-methylcysteine possesses an (R)-configuration . When the carboxyl group is reduced to a hydroxymethyl group (-CH₂OH), the relative CIP priorities remain unchanged (-CH₂SCH₃ > -CH₂OH). Therefore, the reduction product strictly retains the (R)-configuration .
Synthetic Methodology: Chemoselective Reduction
The conversion of L-S-methylcysteine to its corresponding amino alcohol requires a highly chemoselective reducing agent. While Lithium Aluminum Hydride (LiAlH₄) is a standard choice, it is overly aggressive and can occasionally lead to the cleavage of sensitive thioether bonds or partial racemization.
Instead, the in-situ generation of borane (BH₃) via Sodium Borohydride (NaBH₄) and Iodine (I₂) is the preferred industrial and bench-scale method. The borane-THF complex selectively reduces the electron-rich carboxylic acid via a triacyloxyborane intermediate without disturbing the chiral center or the thioether linkage.
Synthetic workflow for (R)-2-Amino-3-(methylthio)propan-1-ol HCl from L-S-methylcysteine.
Salification Rationale
The selection of the hydrochloride salt over the free base is not arbitrary. The free amine of S-methylcysteinol is prone to atmospheric oxidation and can undergo slow intermolecular degradation. Salification with HCl gas in anhydrous ether traps the amine as an inert, highly crystalline ammonium salt, dramatically extending its shelf-life and facilitating purification by simple trituration [1].
Applications in Asymmetric Catalysis
Chiral amino alcohols are the fundamental precursors for oxazoline and bis(oxazoline) (BOX) ligands , which are ubiquitous in asymmetric catalysis [3].
The structural brilliance of (R)-2-amino-3-(methylthio)propan-1-ol lies in its potential to form tridentate (N,N,S or N,O,S) ligands . When the amino alcohol is condensed with a nitrile (e.g., 2-cyanopyridine), it forms a rigid oxazoline ring.
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Stereocontrol: The stereocenter is located at the α-position relative to the coordinating oxazoline nitrogen. This proximity ensures that the chiral environment is transferred effectively to the coordinated metal center (e.g., Cu, Zn, Ir), dictating the facial selectivity of incoming substrates [4].
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Hemilability: The pendant methylthioether (-SCH₃) acts as a soft Lewis base. It can reversibly coordinate to soft metals, stabilizing reactive intermediates while dynamically dissociating to open up coordination sites for the substrate during catalytic cycles (e.g., in Friedel-Crafts alkylations) [4].
Application of (R)-S-methylcysteinol in the synthesis of chiral oxazoline ligands.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success at each critical juncture.
Protocol A: Synthesis of (R)-2-Amino-3-(methylthio)propan-1-ol HCl
Objective: Chemoselective reduction of L-S-methylcysteine.
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Borane Generation: Suspend NaBH₄ (2.5 equiv) in anhydrous THF under an inert argon atmosphere at 0 °C. Slowly add a solution of I₂ (1.0 equiv) in THF dropwise. Caution: Vigorous evolution of hydrogen gas will occur.
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Substrate Addition: Once gas evolution ceases, add L-S-methylcysteine (1.0 equiv) in portions.
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Reflux: Heat the reaction mixture to reflux (65 °C) for 14 hours to ensure complete reduction.
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Quench: Cool to 0 °C and cautiously add methanol dropwise until effervescence stops, destroying excess borane. Evaporate the solvents under reduced pressure.
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Extraction: Dissolve the residue in 20% aqueous KOH and extract extensively with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude free base.
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Salification: Dissolve the crude free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) until precipitation is complete. Filter and dry the white crystals in vacuo.
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Validation Checkpoint: Analyze the crude product via FTIR. The disappearance of the strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and the appearance of a broad hydroxyl stretch (O-H) at ~3300 cm⁻¹ validates successful reduction. Chiral HPLC must be employed to confirm the enantiomeric excess (ee > 99%), ensuring no racemization occurred during the reflux phase.
Protocol B: Synthesis of a Chiral Thioether-Oxazoline Ligand
Objective: Condensation of the amino alcohol with 2-cyanopyridine to form (R)-(-)-4,5-dihydro-4-(methylsulfanylmethyl)-2-(2-pyridyl)oxazole [5].
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Free Basing: Suspend (R)-2-Amino-3-(methylthio)propan-1-ol HCl (1.0 equiv) in chlorobenzene and add Triethylamine (Et₃N, 1.1 equiv) to liberate the free amine.
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Catalyst & Reagent Addition: Add 2-cyanopyridine (1.0 equiv) and anhydrous Zinc Chloride (ZnCl₂, 0.05 equiv). Causality: ZnCl₂ coordinates to the nitrile nitrogen, increasing its electrophilicity and lowering the activation energy for nucleophilic attack by the primary amine.
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Cyclization: Heat the mixture to 135 °C for 16 hours [5]. The elevated temperature is required to drive the intramolecular cyclization and expel ammonia.
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Purification: Cool to room temperature, wash with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel column chromatography (Hexanes/EtOAc).
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Validation Checkpoint: ¹³C NMR is definitive here; the newly formed oxazoline C=N carbon typically resonates at ~162-165 ppm. The complete absence of the nitrile carbon peak (~117 ppm) confirms total cyclization.
References
- BLD Pharm. "(R)-2-Amino-3-(methylthio)propan-1-ol hydrochloride Product Information". BLD Pharm.
- GuideChem. "L-Cysteic acid monohydrate / S-Methylcysteinol". GuideChem.
- ACS Chemical Reviews. "Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis". ACS Publications.
- MDPI. "Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation". MDPI.
- LookChem. "CAS No.100-70-9, 2-Cyanopyridine Suppliers". LookChem.
